![molecular formula C10H8N4S B1470209 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1495331-16-2](/img/structure/B1470209.png)
2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Overview
Description
“2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine” is a derivative of pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of PP derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Scientific Research Applications
Fluorescent Probes for Biological Imaging
This compound is part of the pyrazolo[1,5-a]pyrimidines (PPs) family, which has been identified as strategic for optical applications. They are used as fluorescent probes for studying the dynamics of intracellular processes due to their tunable photophysical properties. The electron-donating groups at position 7 on the fused ring improve both absorption and emission behaviors, making them comparable to commercial probes like coumarin-153 and rhodamine 6G .
Antitumor Agents
The pyrazolo[1,5-a]pyrimidine core is a significant scaffold in medicinal chemistry, particularly for its anticancer potential. Researchers have focused on the synthesis and functionalization of this compound to explore its enzymatic inhibitory activity, which could lead to the design of new drugs with antitumor capabilities .
Antibacterial and Antifungal Agents
Derivatives of this compound have been evaluated for their inhibitory potential against various bacterial and fungal species. The multicomponent reaction products show promise in combating pathogens like Staphylococcus aureus, Bacillus cereus, and Candida albicans, indicating its potential as an antibacterial and antifungal agent .
Anticancer Activity and SAR Analysis
The compound has been studied for its anticancer activity against human cancer cell lines. It induces cell death by apoptosis through the inhibition of the CDK enzyme, which is crucial for cell cycle progression. This activity highlights its potential in cancer therapy .
Drug Discovery and Combinatorial Library Design
Due to its great synthetic versatility, this compound is a privileged scaffold for drug discovery. Its structural modifications allow for the creation of combinatorial libraries, which are essential for the rapid screening of new drugs .
Material Science Applications
The compound’s significant photophysical properties have attracted attention in material science. It can be used in the development of organic light-emitting devices and other materials that require fluorescent properties .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[1,5-a]pyrimidines have been reported to inhibit discoidin domain receptor 1 (ddr1) , a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and differentiation .
Mode of Action
Related pyrazolo[1,5-a]pyrimidines have been shown to inhibit their targets by binding to the active site, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways .
Biochemical Pathways
For instance, inhibition of DDR1 by similar compounds can affect multiple cellular processes, including cell adhesion and migration, extracellular matrix remodeling, and response to injury .
Result of Action
The inhibition of ddr1 by similar compounds can lead to decreased cell proliferation and migration, potentially contributing to their anticancer effects .
properties
IUPAC Name |
2-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c11-7-5-12-10-4-8(13-14(10)6-7)9-2-1-3-15-9/h1-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZDCNPPDLAJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=C(C=NC3=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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